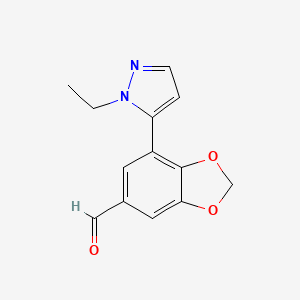

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

7-(2-ethylpyrazol-3-yl)-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-15-11(3-4-14-15)10-5-9(7-16)6-12-13(10)18-8-17-12/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSFMLMXIXEAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzodioxole structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process .

Análisis De Reacciones Químicas

Types of Reactions

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the aldehyde group to an alcohol.

Substitution: Various substituents can be introduced to the pyrazole or benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Aplicaciones Científicas De Investigación

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the synthesis of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzodioxole Core

The benzodioxole-5-carbaldehyde framework is shared among several analogs, but substituents at the 7-position significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

Yield and Efficiency :

- The target compound’s synthesis is expected to have moderate yields (~60–85%), comparable to MnO₂-mediated oxidations .

- Halogenated analogs (e.g., 7-bromo) may require harsher conditions, reducing yields .

Actividad Biológica

7-(1-Ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzodioxole derivatives, characterized by a benzodioxole core and a pyrazole moiety. Its chemical formula is , and it features a carbaldehyde functional group that may play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumoral Activity : Structural variations in pyrazole derivatives have been linked to enhanced antitumoral effects through mechanisms such as inhibition of tubulin polymerization .

- Antiviral Properties : Some pyrazole derivatives have demonstrated antiviral activity against viruses such as human coronavirus 229E, indicating potential therapeutic applications .

- Antioxidant Effects : Compounds containing benzodioxole structures are often associated with antioxidant properties, which can contribute to their overall biological efficacy.

The biological activity of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and apoptosis.

- Interaction with Cellular Targets : The presence of the pyrazole ring suggests potential interactions with cellular receptors or enzymes that could mediate its effects.

Antitumoral Activity

A study evaluated the antitumoral effects of various pyrazole derivatives, revealing that modifications in the structure significantly influenced their potency against cancer cell lines. For instance, specific derivatives showed IC50 values in the low micromolar range against breast cancer cells .

Antiviral Screening

In vitro studies focused on the antiviral properties of related compounds demonstrated selective activity against certain viruses. Compounds similar to 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde were tested against human coronaviruses, showing promising results with EC50 values indicating effective inhibition without cytotoxicity .

Data Table: Biological Activities of Related Compounds

Q & A

(Basic) What synthetic methodologies are established for preparing 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis involves multi-step strategies, such as Vilsmeier-Haack formylation or nucleophilic substitution . For pyrazole-carbaldehydes, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is commonly employed to introduce the aldehyde group (). Nucleophilic substitution (e.g., replacing chloro substituents with aryloxy groups via K₂CO₃ catalysis) is also critical (). Optimization requires systematic variation of parameters like temperature (reflux vs. room temperature) and solvent polarity (DMF, ethanol). For example, highlights how reaction conditions influence product distribution. Design-of-experiment (DoE) approaches are recommended to maximize yield and purity .

(Basic) What analytical techniques are critical for confirming structural integrity?

Key techniques include:

- NMR (¹H/¹³C) : Assigns proton and carbon environments, verifying pyrazole and benzodioxole connectivity.

- IR spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS).

- Single-crystal X-ray diffraction : Uses programs like SHELXL ( ) or WinGX ( ) to determine bond lengths, angles, and crystal packing. These tools are essential for resolving ambiguities in stereochemistry .

(Advanced) How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Discrepancies may arise from tautomerism , solvent effects , or crystal packing . Computational methods like DFT calculations predict NMR chemical shifts, which should align with experimental data. For crystallographic mismatches, refine models using SHELXL’s anisotropic displacement parameters ( ). Cross-validate with IR and mass spectra to exclude impurities. If tautomerism is suspected, variable-temperature NMR or X-ray studies under different conditions can clarify dynamic effects .

(Advanced) What strategies guide structure-activity relationship (SAR) studies for derivatives?

SAR design involves:

- Substituent variation : Modify ethyl, pyrazole, or benzodioxole groups to alter electronic/steric effects.

- Bioactivity assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding.

- Computational docking : Tools like AutoDock Vina predict binding modes.

Table 1: Key Analogs for SAR Studies (adapted from )

| Compound Type | Substituents | Bioactivity Relevance |

|---|---|---|

| 5-Chloro-3-ethyl derivative | Chloro (C5), ethyl (C3) | Enhanced electrophilicity |

| 3-Fluoro-pyrazole analog | Fluoro (C3) | Improved receptor affinity |

| Methyl-phenoxy derivative | Methyl (C3), phenoxy (C5) | Solubility modulation |

demonstrates how halogen substitutions (e.g., fluorine) modulate bioactivity through steric and electronic effects .

(Advanced) How can low solubility in aqueous bioassays be mitigated?

Strategies include:

- Prodrug design : Convert the aldehyde to a Schiff base or ester (e.g., ’s carboxylate esters).

- Co-solvent systems : Use DMSO/PEG-400 mixtures.

- Nanoparticle encapsulation : Improves bioavailability.

- logP/pKa studies : Pre-formulation assessments guide solvent selection .

(Basic) What purification challenges exist, and how are they addressed?

Common issues:

- Regioisomer separation : Use gradient column chromatography (hexane/EtOAc).

- By-product removal : Recrystallize from ethanol/water ().

- Monitoring : TLC and HPLC ensure purity. emphasizes basic catalysts (K₂CO₃) to suppress side reactions .

(Advanced) What computational tools predict reactivity and stability?

- DFT calculations (Gaussian, ORCA) : Model reaction pathways and transition states.

- Molecular dynamics (GROMACS) : Simulate stability in solution.

- Spectra simulation (ChemDraw, ACD/Labs) : Compare predicted vs. experimental NMR.

Crystallographic data from SHELXL validates computational geometries ( ) .

(Advanced) How to optimize reaction conditions for regioselective pyrazole functionalization?

- Temperature control : Lower temps favor kinetic products ().

- Catalyst screening : Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura).

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity. ’s iodine-mediated reactions demonstrate condition-dependent regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.